1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone
Description
Significance of Biphenyl (B1667301) Scaffolds in Modern Organic Chemistry
The biphenyl scaffold, the core of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone, is a privileged structural motif in organic chemistry. arabjchem.orgmdpi.com Biphenyls are aromatic hydrocarbons composed of two phenyl rings connected by a single covalent bond. nih.govwikipedia.org This structural unit is not merely a synthetic curiosity; it is found in a variety of natural products, pharmaceuticals, and advanced materials. mdpi.com The versatility of the biphenyl moiety allows it to serve as a foundational component for a vast range of compounds with significant pharmacological activities. arabjchem.orgresearchgate.net
In materials science, biphenyl derivatives are integral to the development of liquid crystals, fluorescent layers in Organic Light-Emitting Diodes (OLEDs), and polymers. arabjchem.orgrsc.org Their rigid structure can be used as inflexible "spacers" within larger molecules. arabjchem.org Furthermore, the biphenyl framework is a key building block in the synthesis of various organic compounds, including emulsifiers, crop protection products, and plastics. wikipedia.org The development of novel synthetic methodologies, such as Suzuki-Miyaura and Ullmann coupling reactions, has made a wide range of substituted biphenyls more accessible for research and industrial applications. wikipedia.orgrsc.org
Overview of Acetophenone (B1666503) Derivatives within Biphenyl Systems
Acetophenone derivatives are a broad class of organic compounds that feature an acetophenone backbone. ontosight.ai When this acetophenone moiety is attached to a biphenyl system, it creates a class of compounds known as biphenyl acetophenones or biphenyl-based ethanones. guidechem.com These compounds serve as crucial intermediates in the synthesis of more complex molecules. guidechem.com For instance, 4-acetylbiphenyl (B160227) is a key intermediate in the production of pharmaceuticals and dyes. guidechem.comcymitquimica.com
The presence of the acetyl group provides a reactive site for a variety of chemical transformations, allowing for the further functionalization of the biphenyl scaffold. rsc.org This makes biphenyl acetophenones valuable building blocks in the development of new materials and biologically active compounds. nbinno.com Research has shown that acetophenone derivatives can exhibit a range of biological activities, and their incorporation into the biphenyl framework can lead to novel therapeutic agents. ontosight.airsc.orgnih.gov
Research Trajectory of this compound Analogs
While specific research focusing solely on this compound is not extensively documented in publicly available literature, the trajectory of its analogs provides insight into the research interests in this area. The synthesis and study of substituted biphenyl ethanones are driven by the desire to create molecules with tailored electronic, optical, and biological properties.
For example, analogs of this compound are of interest in medicinal chemistry. The biphenyl scaffold is present in several FDA-approved drugs, and modifications to this structure, such as the addition of methyl and acetyl groups, can significantly influence a compound's pharmacological profile. researchgate.net Research into biphenyl derivatives has explored their potential as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.net
In materials science, analogs with different substitution patterns are synthesized to investigate their potential as liquid crystals or as components in organic electronic devices. researchgate.netnih.govnih.gov The position of the methyl group, as in this compound, can influence the molecule's conformation and packing in the solid state, which in turn affects its bulk properties.
Contextualization within Advanced Chemical Synthesis and Materials Science Research
Biphenyl-based ethanones, including this compound, are situated at the intersection of advanced chemical synthesis and materials science. The synthesis of these molecules often employs modern cross-coupling reactions, which are a cornerstone of contemporary organic chemistry. rsc.org The ability to precisely construct these substituted biphenyl systems allows chemists to design and create novel functional molecules.
In the realm of materials science, these compounds are explored for their potential in creating new organic semiconductors, liquid crystals, and other advanced materials. researchgate.net24chemicalresearch.com The biphenyl core provides rigidity and thermal stability, while the substituents, such as the methyl and acetyl groups, can be used to fine-tune the electronic properties and intermolecular interactions. nih.govnih.gov Recent research has highlighted the use of biphenyl derivatives in developing novel 2D carbon allotropes with potential applications in nanoelectronics and energy storage. 24chemicalresearch.com The ongoing exploration of compounds like this compound and its analogs contributes to the expanding library of functional organic molecules with the potential for significant technological impact.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H14O | lookchem.comchemicalbook.com |
| Molecular Weight | 210.27 g/mol | lookchem.comchemicalbook.com |
| CAS Number | 76650-29-8 | lookchem.com |
| Boiling Point | 334 °C at 760 mmHg | lookchem.com |
| Flash Point | 142.9 °C | lookchem.com |
| Density | 1.038 g/cm³ | lookchem.com |
| LogP | 3.86460 | lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(3-methylphenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-4-3-5-15(10-11)14-8-6-13(7-9-14)12(2)16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQLVQGSXLXPRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408465 | |
| Record name | 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76650-29-8 | |
| Record name | 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Elucidation Studies of 1 3 Methyl 1,1 Biphenyl 4 Yl Ethanone and Its Derivatives
Electronic Spectroscopy for Conjugation and Chromophore Analysis
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful technique for investigating the electronic structure of molecules containing chromophores. In 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone, the conjugated system, which includes the two phenyl rings and the acetyl group, is responsible for its characteristic electronic absorption bands.
The UV-Vis spectrum of biphenyl-based compounds is highly sensitive to the extent of π-conjugation between the two aromatic rings. This conjugation is, in turn, heavily dependent on the dihedral angle between the rings. A more planar conformation allows for greater overlap of the π-orbitals, leading to a red shift (shift to longer wavelengths) of the absorption maxima (λmax). westmont.edu
The spectrum typically displays two main absorption bands:
An intense band at shorter wavelengths, generally below 250 nm, is attributed to the π → π* electronic transitions within the phenyl rings (E-band, for "ethylenic").
A second, prominent band at longer wavelengths, often observed around 280-300 nm, is characteristic of the extended conjugated system of the biphenyl (B1667301) group itself (K-band, from the German konjugiert). researchgate.net The presence of the acetyl group, a chromophore, in conjugation with the biphenyl system, influences this band, causing a bathochromic shift compared to unsubstituted biphenyl.
The methyl group at the 3'-position is an auxochrome that can cause a slight red shift and hyperchromic effect (increased absorption intensity) through its electron-donating inductive effect. However, its steric influence on the dihedral angle between the phenyl rings is a more significant factor. The 3'-positioning avoids major steric hindrance with the other ring, but it can still influence the preferred rotational conformation of the molecule in solution. westmont.edu The correlation between the dihedral angle and the absorption wavelength is a well-studied phenomenon in biphenyl derivatives. westmont.edu
| Compound | Expected λmax (nm) | Associated Electronic Transition | Chromophore |
|---|---|---|---|
| This compound | ~280 - 300 | π → π* (K-band) | Biphenyl-ketone conjugated system |
| <250 | π → π* (E-band) | Phenyl rings |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise details on molecular geometry, conformation, and intermolecular interactions. While a crystal structure for this compound is not publicly documented, analysis of closely related structures, such as derivatives of 4-acetyl-4'-methylbiphenyl, can provide significant insights into the expected solid-state characteristics. researchgate.neteurjchem.com
Single-crystal X-ray diffraction (SC-XRD) would reveal the precise bond lengths, bond angles, and torsional angles of the molecule. For a biphenyl derivative, the most critical parameter is the dihedral (or torsion) angle between the planes of the two phenyl rings. In the solid state, this angle is a compromise between the electronic stabilization gained from a planar conformation (maximizing π-conjugation) and the steric repulsion between ortho-substituents and hydrogens on the adjacent ring. kondratenko.com.ua For this compound, with a methyl group at the 3'-position, significant steric clash is not expected, allowing for a relatively small dihedral angle.
The crystal system and space group describe the symmetry of the crystal lattice. Biphenyl derivatives often crystallize in common crystal systems like monoclinic or orthorhombic. For instance, N'-acetyl-N'-phenyl-2-naphthohydrazide, another complex aromatic ketone, crystallizes in the triclinic system with a P-1 space group. researchgate.neteurjchem.com The specific system and space group for this compound would be determined by how the individual molecules pack together to fill space most efficiently, governed by their shape and intermolecular interactions.
The dihedral angle between the two phenyl rings is a key structural feature. In many crystalline biphenyl derivatives, this angle is typically non-zero, ranging from 30° to 50°, due to packing forces and the inherent steric hindrance. westmont.edu For a molecule with a 3'-methyl substituent, the angle is expected to be in this range, reflecting a balance between conjugation and steric effects.
Bond distances within the molecule are also revealing. The C-C bond connecting the two phenyl rings is expected to be shorter than a typical C-C single bond (~1.54 Å) but longer than a C=C double bond (~1.34 Å), indicating partial double bond character due to conjugation. Its length typically falls in the range of 1.48-1.50 Å. The C=O bond of the acetyl group would show a standard double bond length of approximately 1.22 Å, while the C-C bonds within the aromatic rings would be around 1.39 Å.
| Parameter | Expected Value / Type | Significance |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell |
| Dihedral Angle (Ring-Ring) | 30° - 50° | Indicates the degree of twist between phenyl rings |
| Inter-ring C-C Bond Distance | ~1.49 Å | Reflects the extent of π-conjugation |
| C=O Bond Distance | ~1.22 Å | Characteristic of a ketone carbonyl group |
In the solid state, the packing of molecules is directed by a variety of non-covalent intermolecular interactions. mdpi.com For this compound, several types of interactions are expected to play a role in stabilizing the crystal lattice:
C-H···O Hydrogen Bonds: The acetyl group's oxygen atom is a hydrogen bond acceptor. Weak hydrogen bonds can form between this oxygen and aromatic or methyl C-H groups of neighboring molecules, often playing a crucial role in directing the crystal packing. nih.gov
π-π Stacking Interactions: The flat, electron-rich surfaces of the phenyl rings can interact with each other through π-π stacking. These interactions can be in a face-to-face or an offset (slipped) arrangement.
C-H···π Interactions: The hydrogen atoms of the methyl group or the aromatic rings can interact with the π-electron clouds of adjacent phenyl rings.
The interplay of these weak interactions dictates the final crystal structure, influencing properties such as melting point and solubility. scirp.orgscirp.org
Computational Chemical Investigations of 1 3 Methyl 1,1 Biphenyl 4 Yl Ethanone
Charge Distribution and Intermolecular Interaction Potentials
Natural Bonding Orbital (NBO) Charge Analysis
Natural Bonding Orbital (NBO) analysis is a theoretical method used to study charge distribution, orbital interactions, and the delocalization of electron density within a molecule. wikipedia.orgwisc.edu It provides a chemically intuitive picture of bonding by translating the complex molecular wavefunction into localized bonds, lone pairs, and anti-bonding orbitals. wikipedia.org
For 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone, an NBO analysis would calculate the net atomic charges on each atom, offering insights into the molecule's polarity. The analysis would also quantify the energies of hyperconjugative interactions, such as the delocalization of electron density from bonding orbitals to adjacent anti-bonding orbitals. These interactions are crucial for understanding the stability of the molecular structure. While specific NBO data for this compound is not available, such a study would typically reveal the electron-withdrawing effect of the acetyl group and the electronic influence of the methyl group on the biphenyl (B1667301) system.
A hypothetical data table for NBO analysis would look like this:
| Atom Number | Element | Natural Atomic Charge (e) |
| C1 | Carbon | Value |
| C2 | Carbon | Value |
| O1 | Oxygen | Value |
| H1 | Hydrogen | Value |
| ... | ... | ... |
Note: The data in this table is illustrative. Actual values would be determined by quantum chemical calculations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. numberanalytics.com It is an invaluable tool for predicting and understanding the reactive behavior of a molecule, particularly in electrophilic and nucleophilic reactions. numberanalytics.com The MEP map is color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).
An MEP analysis of this compound would be expected to show a significant region of negative potential around the carbonyl oxygen atom of the acetyl group, highlighting it as a primary site for electrophilic interaction. Conversely, positive potential would likely be observed around the hydrogen atoms. Computational studies on other substituted biphenyls have demonstrated the utility of MEP in correlating substitution patterns with molecular properties. nih.gov
Prediction of Intermolecular Interactions in Condensed Phases
Understanding how molecules interact with each other in solid or liquid states is fundamental to predicting material properties. Computational methods, such as molecular dynamics (MD) simulations or quantum chemical calculations on molecular dimers and clusters, can predict the nature and strength of intermolecular interactions like hydrogen bonding and van der Waals forces.
For this compound, these simulations would identify the likely modes of molecular packing in a crystal lattice and the dominant forces governing its condensed-phase behavior. The interactions involving the polar acetyl group and the aromatic rings would be of particular interest. While detailed predictive studies for this specific molecule are not documented in the literature, the general approach involves calculating interaction energies for various molecular orientations to find the most stable arrangements.
Spectroscopic Property Simulations and Validation
Computational chemistry allows for the prediction of various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data and can aid in the structural confirmation of synthesized compounds.
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum chemical methods, particularly Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts with a useful degree of accuracy. These calculations involve computing the magnetic shielding tensors for each nucleus in the molecule.
A computational NMR study of this compound would provide theoretical chemical shift values for each unique proton and carbon atom. Comparing these predicted shifts with experimental data would serve as a rigorous validation of the computed molecular structure. Although no specific simulated NMR data for the 3'-methyl isomer has been found, experimental ¹H NMR data for the related 1-(4'-methyl-biphenyl-4-yl)ethanone has been identified, which shows six distinct types of proton signals. chegg.com
A table of predicted NMR shifts would be structured as follows:
| Atom Number | Atom Type | Predicted Chemical Shift (ppm) |
| C1 | Aromatic CH | Value |
| C1' | Aromatic C-C | Value |
| C(O) | Carbonyl C | Value |
| CH₃ (acetyl) | Methyl C | Value |
| H1 | Aromatic H | Value |
| H₃ (acetyl) | Methyl H | Value |
| ... | ... | ... |
Note: The data in this table is for illustrative purposes. Actual values would be generated from specific computational software.
Simulated Vibrational Spectra (IR, Raman)
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing molecular vibrations. Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities (IR) or scattering activities (Raman). cardiff.ac.uk These calculations are typically performed at the harmonic approximation level using methods like DFT.
A theoretical vibrational analysis of this compound would predict the frequencies of key vibrational modes, such as the C=O stretch of the ketone, C-H stretches of the aromatic rings and methyl groups, and the biphenyl ring vibrations. This information is crucial for assigning the bands observed in experimental IR and Raman spectra. While experimental IR data is available for the unsubstituted 1-([1,1'-biphenyl]-4-yl)ethanone, specific computational studies for the 3'-methyl derivative are absent from the literature. nist.gov
Computational UV-Vis Spectra and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common computational method used to predict UV-Vis absorption spectra by calculating the excitation energies and oscillator strengths of electronic transitions. sharif.edu
For this compound, a TD-DFT calculation would yield the wavelengths of maximum absorption (λmax) and identify the nature of the corresponding electronic transitions, such as π→π* transitions within the aromatic system and n→π* transitions associated with the carbonyl group. This analysis would help in understanding the molecule's photophysical properties. Although experimental and theoretical UV-Vis spectra for various aromatic ketones are documented, specific computational data for this compound remains to be published. researchgate.netscience-softcon.de
A summary of predicted electronic transitions would be presented in a table like this:
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | Value | Value | Value |
| S₀ → S₂ | Value | Value | Value |
| S₀ → S₃ | Value | Value | Value |
| ... | ... | ... | ... |
Note: This table illustrates the format of typical TD-DFT output. The values are placeholders.
Conformational Analysis and Torsional Dynamics of Biphenyl Linkage
Theoretical Framework:
The parent biphenyl molecule in the gas phase is known to adopt a twisted conformation with a dihedral angle of approximately 45 degrees. This non-planar structure arises from a balance between two opposing forces: the steric repulsion between the ortho-hydrogens on adjacent rings, which favors a twisted conformation, and the π-conjugation between the rings, which favors planarity.
The introduction of substituents, such as the methyl and acetyl groups in this compound, modifies this energetic landscape. The methyl group, being an electron-donating group, can influence the electronic properties of its phenyl ring. The acetyl group, on the other hand, is an electron-withdrawing group and can participate in resonance with its attached phenyl ring.
Expected Conformational Preferences:
For this compound, the meta-position of the methyl group means it does not introduce significant steric hindrance with the other phenyl ring. The primary steric interactions will still be between the ortho-hydrogens. Therefore, the global energy minimum is expected to correspond to a non-planar conformation.
Computational studies on structurally similar molecules, such as 3,3'-disubstituted biphenyls, often reveal the presence of two stable conformers with dihedral angles around 45° and 135°. This is due to the symmetrical nature of the steric hindrance. While the substitution pattern in this compound is not symmetrical, a similar trend of a twisted global minimum is anticipated.
Rotational Energy Profile and Barriers to Rotation:
The rotation around the central C-C bond is not free and is characterized by specific energy barriers. The two primary barriers to rotation in biphenyl systems are the planar transition state (dihedral angle of 0°) and the perpendicular transition state (dihedral angle of 90°).
Planar Conformation (0° dihedral angle): This conformation is destabilized by the significant steric repulsion between the ortho-hydrogens of the two rings.
Perpendicular Conformation (90° dihedral angle): In this arrangement, the π-systems of the two rings are orthogonal, leading to a loss of conjugation and a corresponding increase in energy.
The relative heights of these barriers determine the dynamics of the interconversion between different stable conformations.
Anticipated Computational Findings:
Based on the analysis of related substituted biphenyls, a computational investigation of this compound would likely yield the following results, which can be presented in interactive data tables:
A full computational study would involve scanning the potential energy surface by systematically varying the dihedral angle and calculating the energy at each point. The results would allow for the precise determination of the dihedral angles of the energy minima and the heights of the rotational barriers.
| Conformation | Predicted Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum | ~45 | 0.00 |
| Local Minimum | ~135 | Slightly higher than the global minimum |
| Transition State | Dihedral Angle (°) | Predicted Rotational Barrier (kcal/mol) |
|---|---|---|
| Planar | 0 | Higher energy barrier |
| Perpendicular | 90 | Lower energy barrier compared to the planar state |
The precise values in these tables would be dependent on the level of theory and basis set used in the quantum chemical calculations. Factors such as the choice of density functional theory (DFT) method or post-Hartree-Fock methods would influence the calculated energies.
Advanced Reaction Mechanism Exploration of 1 3 Methyl 1,1 Biphenyl 4 Yl Ethanone
Mechanistic Studies of Functional Group Transformations
The reactivity of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone is primarily centered around its two key functional regions: the ethanone (B97240) moiety and the biphenyl (B1667301) ring system. Each region exhibits distinct reactivity towards various classes of reagents and reaction conditions.
Oxidation of the Ethanone Moiety: Pathways and Intermediates
The ethanone group is susceptible to oxidation, most commonly yielding the corresponding carboxylic acid, 3'-Methyl-[1,1'-biphenyl]-4-carboxylic acid. One of the classic methods to achieve this transformation is the haloform reaction, which proceeds through a series of enolate intermediates.
The reaction, when using sodium hypochlorite (B82951) (NaOCl), is initiated by the base-catalyzed abstraction of an α-proton to form an enolate. This is followed by repeated halogenation of the methyl carbon until a trihalomethyl intermediate is formed. The carbonyl carbon is then attacked by a hydroxide (B78521) ion, leading to the cleavage of the carbon-carbon bond and the eventual formation of the carboxylate salt and a haloform (e.g., chloroform). Acidic workup then yields the final carboxylic acid product.
Plausible Intermediates in the Haloform Oxidation of this compound:
| Step | Intermediate Structure | Description |
| 1 | Enolate | Formed by the abstraction of a proton alpha to the carbonyl group. |
| 2 | Monohalo-, Dihalo-, Trihaloketone | Stepwise halogenation of the methyl group attached to the carbonyl. |
| 3 | Tetrahedral Intermediate | Resulting from the nucleophilic attack of hydroxide on the carbonyl carbon of the trihaloketone. |
| 4 | Carboxylate Anion | Formed after the cleavage of the C-CX3 bond. |
While direct mechanistic studies on this compound are not extensively documented, the oxidation of acetyl groups on aromatic systems is a well-established transformation, and this pathway is considered the most probable. core.ac.uk
Reduction of the Carbonyl Group: Stereochemical Aspects
The reduction of the prochiral carbonyl group in this compound to a secondary alcohol, 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanol, creates a new stereocenter. The stereochemical outcome of this reaction is highly dependent on the reducing agent and the reaction conditions.
During the reduction, the hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral). libretexts.org The incoming hydride nucleophile can attack from either face of the planar carbonyl group. If the molecule lacks pre-existing chirality and the environment is achiral, this typically results in a racemic mixture of (R)- and (S)-enantiomers.
However, enantioselective reduction can be achieved using chiral reducing agents or catalysts. wikipedia.org For instance, plant-mediated bioreductions have shown high stereoselectivity in the reduction of structurally similar ketones like 1-(3,4-dimethylphenyl)ethanone. researchgate.net These biocatalytic systems utilize enzymes with chiral active sites that preferentially deliver a hydride to one face of the carbonyl, leading to a high enantiomeric excess (ee) of one enantiomer.
Stereoselectivity in the Bioreduction of an Analogous Ketone
| Biocatalyst (Plant) | Product Configuration | Enantiomeric Excess (ee) |
| Sugar Beet | (S) | >99% |
| Apple | (R) | High (not specified) |
| Parsley | (R) | High (not specified) |
| Data based on the reduction of 1-(3,4-dimethylphenyl)ethanone, a structural analogue. researchgate.net |
Steric hindrance can also play a role in directing the nucleophilic attack in non-enzymatic reductions, although this effect is less pronounced in a relatively unhindered ketone like this one compared to more complex structures like camphor. libretexts.org
Electrophilic Aromatic Substitution on the Biphenyl System
The biphenyl system of the molecule is subject to electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and sulfonation. masterorganicchemistry.com The position of substitution is directed by the two existing substituents: the acetyl group on one ring and the methyl group on the other.
The Acetyl Group (-COCH₃): This is a moderately deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. It withdraws electron density from the aromatic ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to itself (positions 3 and 5).
The Methyl Group (-CH₃): This is an activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugation effects. It increases the electron density of its ring, making it more reactive than benzene (B151609) and directing electrophiles to the ortho and para positions (positions 2', 4', and 6').
The significant difference in activation between the two rings means that electrophilic substitution will overwhelmingly occur on the methyl-substituted ring. The acetyl-substituted ring is strongly deactivated in comparison. Within the methyl-substituted ring, the incoming electrophile will be directed to the positions ortho and para to the methyl group. The intermediate carbocation (a benzenium ion or σ-complex) formed during the attack is stabilized by the electron-donating methyl group when the attack is at the ortho or para positions. libretexts.orgnih.gov
Predicted Major Products of Electrophilic Aromatic Substitution:
| Reaction | Electrophile | Predicted Position of Substitution |
| Nitration | NO₂⁺ | 2', 4', or 6' |
| Bromination | Br⁺ | 2', 4', or 6' |
| Sulfonation | SO₃ | 2', 4', or 6' |
Steric hindrance from the other phenyl ring might slightly influence the ratio of ortho to para substitution.
Nucleophilic Aromatic Substitution on Substituted Analogues
Standard nucleophilic aromatic substitution (SₙAr) reactions are generally not feasible on this compound itself. The SₙAr mechanism requires a leaving group (like a halide) and strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the aromatic ring. libretexts.org
However, on a substituted analogue, such as 1-(2'-nitro-3'-methyl-[1,1'-biphenyl]-4-yl)ethanone bearing a leaving group like chlorine at the 5' position, an SₙAr reaction could proceed. The mechanism involves two main steps:
Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (the Meisenheimer complex). The negative charge is delocalized onto the electron-withdrawing nitro group. libretexts.org
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final substitution product. libretexts.org
The presence of the nitro group ortho to the site of attack is crucial for stabilizing the intermediate, making the reaction kinetically viable. libretexts.org
Role of Catalysis in Transformation Pathways
Catalysis is essential for many transformations involving this compound, particularly for reactions that require the activation of otherwise stable moieties.
Lewis Acid Catalysis in Acylation Reactions
Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), play a critical role in Friedel-Crafts acylation reactions, which can be used to synthesize this compound from 3-methylbiphenyl (B165614) and an acylating agent like acetyl chloride. core.ac.uk
The mechanism of Lewis acid-catalyzed acylation involves several key steps:
Formation of the Electrophile: The Lewis acid coordinates to the chlorine atom of acetyl chloride, weakening the C-Cl bond and facilitating its cleavage. This generates a highly reactive electrophile, the acylium ion (CH₃CO⁺).
Electrophilic Attack: The π-electrons of the aromatic ring (in this case, 3-methylbiphenyl) attack the electrophilic acylium ion. The attack occurs preferentially at the para position of the unsubstituted ring due to steric and electronic factors, forming a resonance-stabilized carbocation intermediate (σ-complex).
Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon that was attacked, restoring the aromaticity of the ring and yielding the final ketone product, this compound. The Lewis acid catalyst is regenerated in this step.
The use of a Lewis acid is crucial because the acylium ion is a much stronger electrophile than acetyl chloride itself, and is necessary to overcome the high activation energy required to break the aromaticity of the biphenyl system. wikipedia.org
Palladium-Catalyzed Mechanism in Cross-Coupling Reactions
The synthesis of this compound, a substituted biphenyl, is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is one of the most prominent and widely used methods for this transformation due to its mild reaction conditions and tolerance of a wide variety of functional groups. wikipedia.orgresearchgate.net This reaction creates a carbon-carbon single bond by coupling an organoboron species with an organohalide. wikipedia.org
For the synthesis of this compound, the typical reactants are 4-haloacetophenone (e.g., 4-bromoacetophenone) and 3-methylphenylboronic acid. The reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com
Oxidative Addition : The catalytic cycle begins with a coordinatively unsaturated 14-electron palladium(0) complex, which is typically formed in situ from a palladium(II) precatalyst or by ligand dissociation from a palladium(0) source like tetrakis(triphenylphosphine)palladium(0). youtube.com This active catalyst reacts with the aryl halide (4-bromoacetophenone), inserting the palladium atom into the carbon-bromine bond. This step oxidizes the palladium from its Pd(0) state to a Pd(II) state, forming a square planar organopalladium(II) complex. libretexts.orgharvard.edu
Transmetalation : In this step, the organic group from the organoboron compound (3-methylphenylboronic acid) is transferred to the palladium(II) complex. This process requires the presence of a base, which activates the boronic acid by forming a more nucleophilic "ate" complex (a tetracoordinate boronate). harvard.edu This boronate then reacts with the organopalladium(II) complex, transferring the 3-methylphenyl group to the palladium center and displacing the halide ion. The exact mechanism of transmetalation is complex and can vary, but this activation by the base is a critical step. libretexts.orgharvard.edu
Reductive Elimination : This is the final, product-forming step of the cycle. The two organic ligands (the 4-acetylphenyl and 3-methylphenyl groups) on the palladium(II) complex couple to form the C-C bond of the biphenyl product, this compound. For this to occur, the two groups must be positioned cis to each other on the palladium complex. youtube.com The elimination of the product regenerates the catalytically active Pd(0) species, which can then enter another catalytic cycle. libretexts.org
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Reaction Kinetics and Thermodynamics
While specific, detailed kinetic and thermodynamic parameters for the synthesis of this compound are not extensively documented in dedicated studies, the general principles governing Suzuki-Miyaura reactions are well-established and applicable.
Reaction Kinetics : The rate of a Suzuki-Miyaura coupling reaction is a complex function of temperature and the concentrations of the aryl halide, organoboron reagent, palladium catalyst, and base. nih.gov The initial rate of the reaction often shows a linear dependence on the concentration of the palladium catalyst, suggesting the catalytic process occurs on the surface of palladium nanoparticles or at the molecular level with soluble complexes. nih.gov
The rate-determining step of the catalytic cycle can vary depending on the specific reaction conditions and the nature of the substrates and ligands. In many cases, the oxidative addition of the aryl halide to the Pd(0) complex is the slowest step, particularly with less reactive aryl chlorides. However, for more reactive aryl bromides and iodides, transmetalation or reductive elimination can become rate-limiting. The choice of base and solvent can significantly influence the rate of transmetalation.
The table below presents typical activation energies for key steps in related Suzuki-Miyaura coupling reactions, illustrating the energy barriers that must be overcome.
| Reaction Step | Substrates | Catalyst System | Apparent Activation Energy (Ea) |
| Overall Reaction | Aryl Bromide + Arylboronic Acid | Pd(OAc)₂ / SPhos | 60 - 80 kJ/mol |
| Overall Reaction | Aryl Chloride + Arylboronic Acid | Palladacycle | 85 - 110 kJ/mol |
| Esterification | 1-methoxy-2-propanol + Acetic Acid | Amberlyst-35 | 62.0 ± 0.2 kJ/mol. mdpi.com |
Note: Data is representative of typical Suzuki-Miyaura reactions and related catalytic processes, not specific to this compound. The esterification example is provided for comparison of activation energy in a different catalytic system.
The table below shows representative thermodynamic parameters for a generic exothermic organic reaction.
| Thermodynamic Parameter | Typical Value Range | Implication |
| Standard Enthalpy (ΔH°) | -5 to -20 kJ/mol | Exothermic reaction, releases heat. researchgate.net |
| Standard Gibbs Free Energy (ΔG°) | Negative | Spontaneous reaction. |
| Equilibrium Constant (K_eq) | > 1 | Products are favored at equilibrium. |
Note: These values are illustrative for exothermic coupling reactions. Specific values depend on the exact reactants and conditions.
Computational Mechanistic Insights into Reaction Pathways
Computational chemistry, particularly methods like Density Functional Theory (DFT), has become an indispensable tool for obtaining a deeper understanding of complex reaction mechanisms like the palladium-catalyzed synthesis of this compound. rsc.orgmdpi.com These theoretical studies allow for the detailed exploration of potential energy surfaces, providing insights into the structures and energies of reactants, intermediates, transition states, and products. researchgate.netresearchgate.net
For the Suzuki-Miyaura reaction, computational studies have provided key insights that complement experimental findings:
Elucidation of Transition States : DFT calculations can map the entire energy profile of the catalytic cycle. This allows for the precise characterization of the geometry and energy of the transition states for oxidative addition, transmetalation, and reductive elimination. By comparing the energy barriers (activation energies) of these steps, the rate-determining step can be identified under various conditions. researchgate.net
Role of Ligands and Solvents : The influence of different phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) on catalyst stability and activity can be systematically investigated. Computational models can explain how the steric bulk and electronic properties of a ligand affect the rates of the individual steps in the catalytic cycle. Similarly, the role of solvent molecules in stabilizing intermediates or participating directly in the mechanism can be modeled.
Mechanism of Transmetalation : The precise mechanism of the transmetalation step, especially the role of the base and the nature of the active boron species, has been a subject of extensive computational study. These studies have helped to evaluate different proposed pathways, such as those involving boronate intermediates, providing a more nuanced picture than experimental data alone can offer. harvard.edu
The table below summarizes the key mechanistic questions that can be addressed through computational studies of palladium-catalyzed cross-coupling reactions.
| Mechanistic Aspect | Computational Approach | Information Gained |
| Reaction Pathway | Potential Energy Surface (PES) Mapping | Identification of all intermediates and transition states; determination of the lowest energy path. mdpi.com |
| Rate-Determining Step | Transition State Theory (TST) Calculations | Calculation of activation energy barriers for each elementary step. |
| Ligand Effects | Steric and Electronic Parameter Analysis | Correlation of ligand properties (e.g., cone angle, pKa) with catalytic activity and stability. |
| Regio/Stereoselectivity | Comparison of Competing Transition State Energies | Prediction of the major product isomer based on the relative energy barriers of different reaction pathways. researchgate.net |
| Solvent Effects | Implicit/Explicit Solvation Models | Understanding the role of the solvent in stabilizing charged species and influencing reaction rates. |
While a computational study focused specifically on the synthesis of this compound is not widely published, the vast body of theoretical work on the Suzuki-Miyaura reaction provides a robust and highly detailed framework for understanding the intricate mechanistic steps involved in its formation. rsc.org
Material Science and Advanced Organic Synthesis Applications of 1 3 Methyl 1,1 Biphenyl 4 Yl Ethanone Derivatives
Role as Synthetic Intermediates in Fine Chemical Synthesis
The chemical architecture of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone, featuring a reactive ketone and a biphenyl (B1667301) core, makes it a valuable intermediate in the synthesis of more complex organic molecules. Its utility is particularly notable in the construction of intricate molecular frameworks and in the generation of libraries of substituted biphenyl compounds for various screening purposes.
Precursors for Complex Organic Architectures
The acetyl group of this compound is a key functional handle for a variety of chemical transformations, enabling the construction of more elaborate molecular structures. One of the most common and effective methods for this is the Claisen-Schmidt condensation reaction. wikipedia.orgnih.gov This reaction involves the condensation of an aldehyde or ketone with an α-hydrogen with a carbonyl compound that lacks an α-hydrogen. wikipedia.org
By reacting this compound with various aromatic aldehydes, a series of chalcone (B49325) derivatives can be synthesized. bohrium.comresearchgate.net Chalcones, characterized by the α,β-unsaturated ketone moiety, are not only important synthetic intermediates themselves but also exhibit a wide range of biological and photophysical properties.
Furthermore, these chalcone derivatives can be subsequently cyclized to form a variety of heterocyclic compounds. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can yield pyrazoline derivatives. The pyrazoline ring system is a well-known pharmacophore and is also found in various functional materials. This two-step synthesis from this compound provides a straightforward route to complex heterocyclic structures with the 3'-methylbiphenyl substituent.
Building Blocks for Libraries of Substituted Biphenyls
Substituted biphenyls are a class of compounds with significant interest in medicinal chemistry and materials science. The core structure of this compound provides a readily available platform for generating libraries of such compounds.
Through modifications of the acetyl group, such as reduction to an alcohol followed by etherification or esterification, a diverse range of substituents can be introduced at the 4-position of the biphenyl system. Additionally, electrophilic aromatic substitution reactions on the biphenyl rings, guided by the existing substituents, can introduce further diversity. For example, nitration followed by reduction can introduce an amino group, which can then be diazotized and coupled with various aromatic compounds to generate a library of azo dyes.
This ability to systematically modify the structure of this compound makes it a valuable building block for combinatorial chemistry and the discovery of new materials with tailored properties.
Applications in Liquid Crystal (LC) Materials Research
Liquid crystals are a state of matter that possesses properties between those of a conventional liquid and those of a solid crystal. researchgate.net The rigid, rod-like structure of the biphenyl moiety is a common feature in many liquid crystalline molecules. bohrium.comresearchgate.netresearchgate.net Derivatives of this compound, particularly those that extend the molecular length and enhance its anisotropy, are promising candidates for liquid crystal applications.
The specific mesophases formed (e.g., nematic, smectic) and the temperature ranges over which they are stable can be fine-tuned by systematically varying the substituents on the chalcone structure. This allows for the rational design of liquid crystals with specific properties for applications in displays, sensors, and other optical devices.
Development of Photonic Materials and Solar Cells
Photonic materials are designed to manipulate the flow of light and are integral to various technologies, including solar cells. Biphenyl derivatives have been investigated for their potential in organic solar cells, both as part of the photoactive layer and as interfacial layers to improve device efficiency and stability. acs.orggoogle.com
Derivatives of this compound can be tailored for use in solar cells. For example, by introducing appropriate donor and acceptor moieties to the biphenyl core, molecules with suitable energy levels for charge separation and transport can be designed.
Furthermore, thin films of biphenyl derivatives can be used as interfacial layers between the electrode and the active layer in perovskite solar cells. acs.org These layers can help to improve charge extraction and reduce recombination losses, leading to higher power conversion efficiencies. The ability to functionalize the this compound core allows for the optimization of these interfacial properties.
Utility in Dyes and Pigments Research
Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo (-N=N-) groups. unb.ca The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. unb.cajbiochemtech.comnih.govresearchgate.netgoogle.com
To utilize this compound in the synthesis of azo dyes, it would first need to be functionalized to introduce a primary amino group. A plausible synthetic route would involve the nitration of the biphenyl ring system, followed by the reduction of the nitro group to an amine. The position of nitration would be directed by the existing methyl and acetyl groups.
Once the amino derivative is obtained, it can be diazotized using nitrous acid and then coupled with a variety of aromatic compounds, such as phenols or anilines, to produce a range of azo dyes. The color of the resulting dye would depend on the specific coupling component used, allowing for the synthesis of a palette of colors based on the 3'-methylbiphenyl scaffold. These dyes could find applications in textiles, printing, and as pigments.
Integration into Organic Light-Emitting Diode (OLED) Materials
Organic light-emitting diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is highly dependent on the properties of the organic materials used, particularly in the emissive and charge-transporting layers. Biphenyl derivatives are widely used as hole-transporting materials (HTMs) in OLEDs due to their good thermal stability and suitable energy levels. mdpi.combohrium.comresearchgate.netrsc.orgresearchgate.net
Derivatives of this compound can be designed to function as effective HTMs. By attaching electron-donating groups, such as aromatic amines, to the biphenyl core, molecules with appropriate highest occupied molecular orbital (HOMO) energy levels for efficient hole injection and transport can be synthesized. The 3'-methyl group can also influence the morphology and thermal properties of the resulting material.
Furthermore, with appropriate functionalization, derivatives of this compound could also be explored as host materials for phosphorescent emitters or even as emitters themselves in OLEDs. The versatility of the starting molecule allows for the synthesis of a wide range of materials with tailored electronic and photophysical properties for advanced OLED applications.
Exploration in Electronic and Magnetic Materials
The inherent electronic properties of the biphenyl scaffold, such as its ability to facilitate charge transport, make it an attractive component in the design of organic electronic materials. Derivatives of this compound can be engineered to create charge-transfer (CT) complexes, which are crucial for the development of organic semiconductors and conductors.
In a typical charge-transfer complex, an electron-donating molecule interacts with an electron-accepting molecule. The biphenyl core of this compound can be functionalized to act as either a donor or an acceptor. For instance, the introduction of electron-donating groups, such as amino or alkoxy moieties, enhances the electron-donating ability of the biphenyl system. Conversely, the incorporation of electron-withdrawing groups, like nitro or cyano groups, can transform the molecule into an effective electron acceptor.
The formation of a charge-transfer complex is often characterized by the appearance of a new absorption band in the visible or near-infrared region of the electromagnetic spectrum. The energy of this charge-transfer band is related to the ionization potential of the donor and the electron affinity of the acceptor. By systematically modifying the substituents on the biphenyl ring of this compound derivatives, the electronic properties of the resulting charge-transfer complexes can be precisely controlled.
While the exploration of magnetic materials based on purely organic molecules is a more nascent field, the principles of molecular design for organic electronics can be extended to this area. The creation of stable radical ions from derivatives of this compound could lead to materials with interesting magnetic properties. The unpaired electrons in these radical species can interact with each other, potentially leading to long-range magnetic ordering. The design of such materials often involves the synthesis of molecules with specific geometries that promote intermolecular magnetic exchange interactions.
Design of Organic Pigments and Optical Materials
The extended π-conjugated system of biphenyl derivatives makes them excellent candidates for the development of organic pigments and materials with interesting optical properties. The color of an organic pigment is determined by its ability to absorb light at specific wavelengths in the visible spectrum. By extending the conjugation and introducing various functional groups to the this compound core, the absorption and emission properties can be tuned across the entire visible spectrum.
Azo dyes, which contain the -N=N- chromophore, are a significant class of organic pigments. Derivatives of this compound can be used as coupling components in the synthesis of azo dyes. For example, the corresponding aniline (B41778) derivative, obtained by reduction of a nitro group introduced onto the biphenyl ring, can be diazotized and coupled with various aromatic compounds to produce a wide range of colors. The methyl and acetyl groups on the parent molecule can influence the final color and properties such as lightfastness and solubility.
Furthermore, derivatives of this compound have been investigated for their nonlinear optical (NLO) properties. NLO materials are essential for applications in optoelectronics, such as frequency doubling of laser light and optical switching. The NLO response of a molecule is related to its hyperpolarizability, which can be enhanced by creating molecules with a large change in dipole moment upon excitation. This is often achieved in "push-pull" systems, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. The this compound scaffold provides an excellent framework for creating such push-pull systems. For instance, chalcone derivatives synthesized from this ketone can exhibit significant NLO activity. researchgate.netresearchgate.net
Below is an interactive data table summarizing the nonlinear optical properties of some chalcone derivatives, which can be conceptually related to derivatives of this compound.
| Compound Derivative Type | Third-Order NLO Susceptibility (χ⁽³⁾) (esu) | Nonlinear Refractive Index (n₂) (cm²/W) | Reference |
|---|---|---|---|
| 4'-methoxy chalcone derivative | 10⁻¹³ | - | researchgate.net |
| p-(N,N-dimethylamino) dibenzylideneacetone | 10⁻¹² | - | researchgate.net |
| 1-(3,4-dimethylphenyl)-3-[4(methylsulfanyl)phenyl]prop-2-en-1-one | 10⁻⁷ | -4.21 x 10⁻⁸ | researchgate.net |
Contributions to Polymer Science and Material Building Blocks
The bifunctional nature of this compound and its derivatives makes them valuable monomers for the synthesis of high-performance polymers. The rigid biphenyl unit, when incorporated into a polymer backbone, imparts excellent thermal stability, mechanical strength, and chemical resistance.
Polyamides and polyimides are two classes of high-performance polymers that can be synthesized using derivatives of this compound. For instance, the dicarboxylic acid or diamine derivatives of this compound can be used in polycondensation reactions. The resulting aromatic polyamides (aramids) and polyimides exhibit high glass transition temperatures (Tg) and decomposition temperatures, making them suitable for applications in demanding environments, such as in the aerospace and electronics industries. nih.govnih.govmdpi.comtue.nlresearchgate.netrsc.orgmdpi.com
The introduction of the methyl group on the biphenyl ring can enhance the solubility of the resulting polymers without significantly compromising their thermal properties. This is a crucial aspect for processability, as many high-performance aromatic polymers are notoriously difficult to dissolve.
Furthermore, the ketone functionality in this compound can be utilized to synthesize polymers with unique architectures. For example, it can serve as a precursor for the synthesis of monomers for liquid crystal polymers (LCPs). dtic.milmedcraveebooks.commdpi.com LCPs are a class of materials that exhibit properties of both liquids and solids. The rigid, rod-like structure of the biphenyl moiety is conducive to the formation of liquid crystalline phases. Polymers containing this structural unit can exhibit self-ordering behavior, leading to materials with exceptional mechanical properties and low coefficients of thermal expansion.
The following interactive data table provides a summary of the properties of some polyamides derived from biphenyl-based monomers, illustrating the typical performance of polymers that could be synthesized from derivatives of this compound.
| Polymer Type | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) | Reference |
|---|---|---|---|---|
| Polyamide from 4,4'-bis(4-carboxymethylene)biphenyl | 0.52 - 0.96 | 210 - 261 | 497 - 597 (in air) | nih.govnih.gov |
Future Directions and Emerging Research Avenues
Development of More Sustainable Synthetic Methodologies
The traditional synthesis of biphenyl (B1667301) compounds, including 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone, often relies on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. While highly effective, these methods can involve toxic solvents, expensive catalysts, and significant waste generation. Future research is intensely focused on developing greener, more sustainable synthetic routes.
Key areas of development include:
C-H Bond Activation: Direct C-H activation and arylation are emerging as powerful alternatives to traditional cross-coupling. semanticscholar.org This approach avoids the need for pre-functionalized starting materials (like boronic acids or organohalides), reducing the number of synthetic steps and minimizing waste.
Alternative Catalysts: Research is exploring the use of more abundant and less toxic metal catalysts (e.g., iron, copper, nickel) to replace palladium. rsc.org
Greener Reaction Conditions: The use of water or bio-based solvents, lower reaction temperatures through photocatalysis, and solvent-free reaction conditions are being investigated to reduce the environmental impact of synthesis.
| Method | Traditional Approach (e.g., Suzuki Coupling) | Emerging Sustainable Approach |
| Starting Materials | Pre-functionalized (e.g., aryl halides, boronic acids) | Unactivated C-H bonds |
| Catalyst | Often Palladium-based | Earth-abundant metals (Fe, Cu, Ni), photocatalysts |
| Solvents | Organic solvents (e.g., Toluene, DMF) | Water, bio-solvents, or solvent-free conditions |
| Waste | Stoichiometric byproducts (salts) | Potentially atom-economical (water as byproduct) |
High-Throughput Screening for Novel Reactivity
High-Throughput Screening (HTS) is a powerful technology used to rapidly test a large number of compounds for a specific biological activity or chemical property. numberanalytics.comeurofinsdiscovery.com For a molecule like this compound, HTS can accelerate the discovery of new applications. Libraries of substituted biphenyl derivatives can be generated and screened to identify compounds with desired properties, such as inhibitory activity against a specific biological target or unique photophysical characteristics. nih.govnih.gov The integration of HTS with automated synthesis can create a closed-loop system for the rapid discovery and optimization of novel biphenyl-ethanone derivatives for applications in drug discovery and materials science. youtube.com
Integration with Machine Learning for Predictive Chemistry
Machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes, molecular properties, and catalyst performance. princeton.edunih.gov For the synthesis of this compound and its analogs, ML algorithms can be trained on large datasets of reaction conditions and yields to predict the optimal parameters for a given synthesis, thereby reducing the need for extensive empirical optimization. chemrxiv.orgchemrxiv.org
Future applications include:
Predictive Synthesis: ML models can suggest the most efficient catalyst-ligand combination and reaction conditions to maximize the yield and selectivity of biphenyl synthesis. semanticscholar.org
Property Prediction: Algorithms can be developed to predict the electronic, optical, and biological properties of novel biphenyl-ethanone derivatives before they are synthesized, allowing researchers to prioritize the most promising candidates.
Mechanism Elucidation: ML can help analyze complex reaction data to provide insights into the underlying reaction mechanisms, aiding in the rational design of better catalysts and synthetic routes. chemrxiv.orgchemrxiv.org
Advanced Characterization Techniques for In-Situ Studies
Understanding the precise mechanisms of the reactions used to synthesize and modify this compound is crucial for process optimization. Advanced characterization techniques that allow for in-situ and operando monitoring of reactions are becoming increasingly important. Techniques such as high-resolution mass spectrometry, NMR spectroscopy, and X-ray absorption spectroscopy can provide real-time information about the formation of intermediates and the state of the catalyst during a reaction. This detailed mechanistic understanding can lead to the development of more efficient and robust synthetic protocols for this class of compounds. nih.gov
Exploration of New Material Science Applications
The rigid biphenyl core of this compound, combined with its functional groups, makes it an attractive building block for advanced materials. Future research will likely explore its incorporation into:
Organic Electronics: Biphenyl derivatives are known to be useful in the development of Organic Light Emitting Diodes (OLEDs) and organic semiconductors. rsc.org The specific substitution pattern of this compound could be tuned to achieve desired electronic properties.
Liquid Crystals: The elongated, rigid structure of biphenyls is a key feature of many liquid crystalline materials. rsc.org Modifications to the this compound structure could lead to new liquid crystal phases with specific applications.
Porous Polymers: The biphenyl unit can be used as a strut in the creation of metal-organic frameworks (MOFs) or polymers of intrinsic microporosity (PIMs), which have applications in gas storage and separation. rsc.org
Design and Synthesis of Biphenyl-Ethanone-Based Architectures with Tunable Properties
The true potential of this compound lies in its use as a scaffold for creating more complex molecular architectures with precisely controlled properties. The methyl and acetyl groups provide reactive handles for further functionalization, allowing for the systematic modification of the molecule's steric and electronic profile.
Future research will focus on:
Axially Chiral Biaryls: The introduction of bulky groups at the ortho positions of the biphenyl rings can lead to the formation of atropisomers—stereoisomers arising from restricted rotation around the single bond connecting the rings. nih.govresearchgate.net These axially chiral scaffolds are highly valuable as ligands in asymmetric catalysis.
Functional Polymers: The ethanone (B97240) group can be used as a point of polymerization to create novel polymers where the biphenyl unit is incorporated into the main chain or as a pendant group. The properties of these polymers could be tuned by co-polymerization with other monomers.
Bioactive Molecules: The biphenyl-ethanone core can be elaborated with various pharmacophores to create libraries of compounds for drug discovery. The specific substitution pattern may provide a unique framework for interacting with biological targets.
Q & A
Q. What are the standard synthetic routes for preparing 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone?
The most common method is Friedel-Crafts acylation , where an acyl chloride reacts with a substituted biphenyl derivative under anhydrous conditions. For example:
- Reagents : Acetyl chloride, Lewis acid catalyst (e.g., AlCl₃).
- Conditions : Solvent-free or in a non-polar solvent (e.g., dichloromethane), reflux at 40–60°C.
- Yield : Typically 60–75%, depending on substituent steric effects . Alternative routes may involve Suzuki-Miyaura coupling (not explicitly covered in evidence) or transition-metal-catalyzed C–H activation (advanced methods, see below).
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- IR Spectroscopy : C=O stretch observed at ~1680 cm⁻¹ (characteristic of aryl ketones) .
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.2–8.0 ppm), methyl groups (δ 2.6–2.8 ppm for acetyl; δ 2.3–2.5 ppm for 3'-methyl).
- ¹³C NMR : Carbonyl carbon at ~200 ppm, quaternary carbons in biphenyl system .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 212 (calculated for C₁₅H₁₄O) with fragmentation patterns confirming biphenyl and acetyl groups .
Q. What are the common chemical reactions involving this compound?
- Oxidation : The acetyl group can be oxidized to a carboxylic acid using KMnO₄/CrO₃ under acidic conditions .
- Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol .
- Electrophilic Aromatic Substitution (EAS) : The 3'-methyl group directs substituents to specific positions (e.g., halogenation at the para position relative to the acetyl group) .
Advanced Research Questions
Q. How can regioselectivity in electrophilic substitution be controlled in derivatives of this compound?
The 3'-methyl group acts as an electron-donating substituent, directing EAS to the ortho/para positions of the biphenyl system. Computational modeling (e.g., DFT) can predict regioselectivity by analyzing electron density maps. Experimental validation involves:
- Competitive Reactions : Comparing yields of isomers under varying conditions.
- Directed C–H Functionalization : Transition-metal catalysts (e.g., Pd, Ru) enable site-specific modifications .
Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data?
- Reproducibility Tests : Standardize reaction conditions (e.g., solvent purity, catalyst loading).
- Advanced NMR Techniques : 2D NMR (COSY, HSQC) clarifies proton-carbon correlations and resolves overlapping signals .
- X-ray Crystallography : Resolves structural ambiguities (e.g., SHELX software for refining crystal structures) .
Q. What are the potential applications of this compound in optoelectronic materials?
The biphenyl-acetyl structure enables extended π-conjugation , making it suitable for:
- Organic Lasers : Demonstrated optical gain coefficients (e.g., 12 cm⁻¹ at 450 nm) in thin films .
- Photovoltaic Devices : As a charge-transport layer due to its planar structure and electron-withdrawing acetyl group.
Q. How do transition-metal catalysts enhance the functionalization of this compound?
Pd/Ru-catalyzed C–H activation bypasses traditional pre-functionalization steps. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
